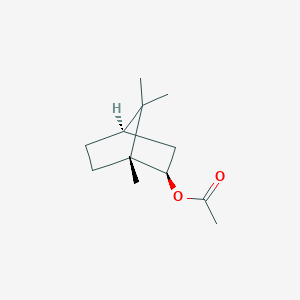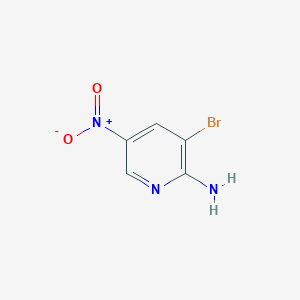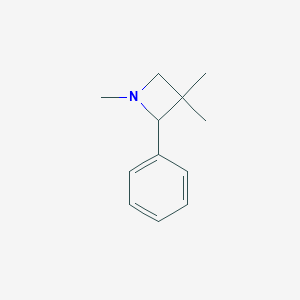
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide
Descripción general
Descripción
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide, also known as MNDO or MeNPO, is a diazeniumdiolate compound that has been extensively studied for its potential use in biomedical applications. This compound has unique properties that make it an attractive candidate for drug delivery and cancer treatment.
Mecanismo De Acción
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide releases nitric oxide upon decomposition, which is responsible for its anti-cancer and anti-inflammatory properties. Nitric oxide has been shown to induce apoptosis in cancer cells and reduce inflammation in the body. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has also been shown to inhibit bacterial growth by disrupting bacterial membranes.
Efectos Bioquímicos Y Fisiológicos
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been shown to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit bacterial growth. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has several advantages in lab experiments. It is stable and can be easily synthesized. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be used as a nitric oxide donor, which allows for the study of nitric oxide's effects on biological systems. However, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has limitations in lab experiments. It is difficult to control the release of nitric oxide, which can make it challenging to study its effects on biological systems.
Direcciones Futuras
There are several future directions for Bis(4-methyl-3-nitrophenyl)diazene 1-oxide research. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be further studied for its potential use in cancer treatment, as well as its anti-inflammatory and antibacterial properties. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be modified to control the release of nitric oxide, which can make it a more effective drug delivery system. Finally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be studied for its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is a diazeniumdiolate compound that has unique properties that make it an attractive candidate for drug delivery and cancer treatment. It has been extensively studied for its potential use in biomedical applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has the potential to be a valuable tool in the fight against cancer, inflammation, and bacterial infections.
Métodos De Síntesis
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be synthesized through the reaction of p-methyl-3-nitrobenzenediazonium tetrafluoroborate with sodium nitrite in the presence of a reducing agent such as ascorbic acid. The product is then purified through column chromatography to obtain pure Bis(4-methyl-3-nitrophenyl)diazene 1-oxide.
Aplicaciones Científicas De Investigación
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been extensively studied for its potential use in biomedical applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has also been used as a nitric oxide donor, which has been shown to have anti-inflammatory properties. Additionally, Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has been studied for its potential use in treating bacterial infections.
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNJGNHOMJIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031802 | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide | |
CAS RN |
5679-89-0 | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



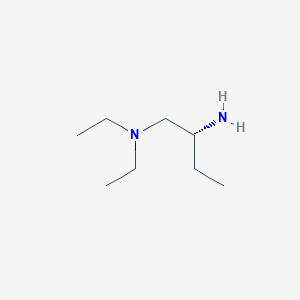
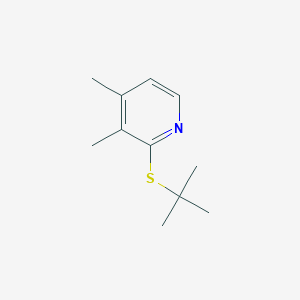
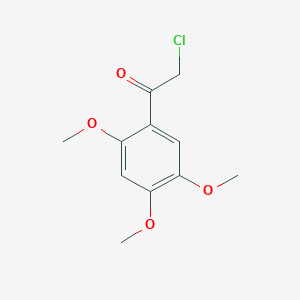

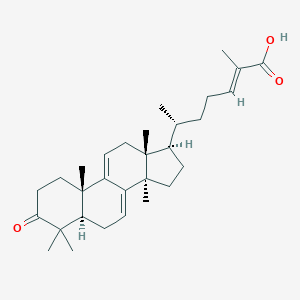
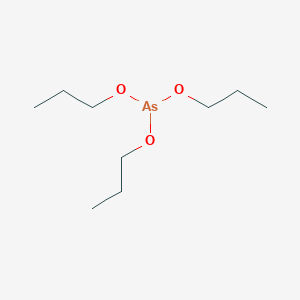
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
